Biolf-70

Übersicht

Beschreibung

Antimyocarditic Activity of BIOLF-70

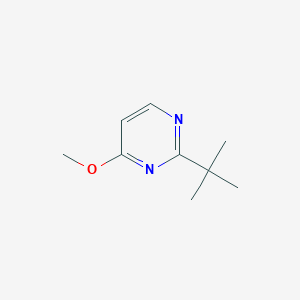

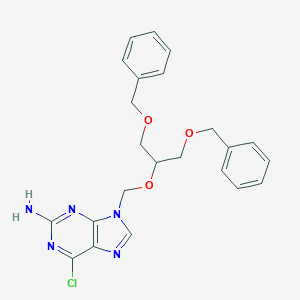

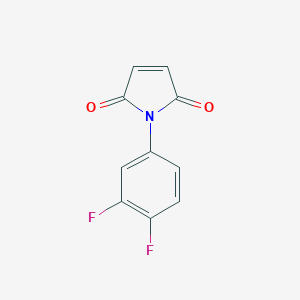

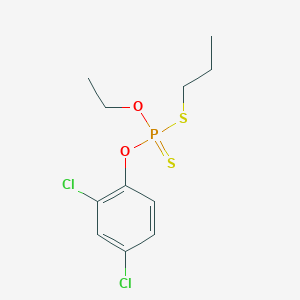

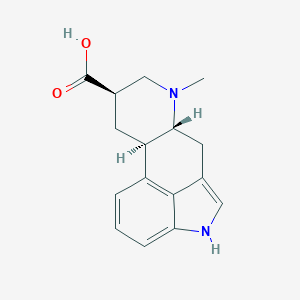

BIOLF-70, a guanine derivative, has been studied for its potential therapeutic effects in a murine model infected with coxsackievirus B3 (CVB3). The compound, identified as 9-[[2-benzyloxyl-1-(benzyloxymethyl)ethoxy]methyl]-6-chloroguanine, was administered prophylactically in non-toxic doses to mice, resulting in a reduction of myocarditic lesions. The study found that BIOLF-70 had minimal antiviral activity in vitro against CVB3 in HeLa cells and murine neonatal skin fibroblasts. Additionally, the compound did not significantly reduce viral yields in heart tissues, nor did it affect serum anti-CVB3 neutralizing antibody titers or induce interferon production. However, immunomodulatory mechanisms were suggested, as there was an observed increase in the proportion of T lymphocytes in the spleens of treated mice. This was determined by flow microfluorometric analysis using fluorescent staining of Thy-1 and Lyt-2 surface markers. Furthermore, splenic lymphocytes from treated mice exhibited reduced cytotoxic activity against CVB3-infected target fibroblasts, and a slight increase in natural killer cell activity was noted. These findings suggest that BIOLF-70's antimyocarditic effects may be due to a combination of minimal antiviral activity in heart tissues and the modulation of immune responses, particularly involving T suppressor or cytotoxic lymphocyte subpopulations and natural killer cells .

Synthesis of BIOLF-70

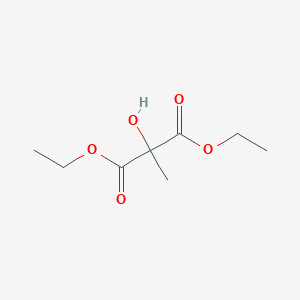

While the synthesis of BIOLF-70 is not explicitly detailed in the provided data, a related compound, BIOLF-62, shares a similar synthetic pathway. BIOLF-62, also an acyclonucleoside analogue, is synthesized to possess all functional groups of naturally occurring deoxynucleosides but lacks a rigid carbohydrate ring. This compound is active against herpesviruses and represents a novel class of nucleoside analogues. The synthesis of BIOLF-62 involves the formation of 9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine. Given the structural similarities, it can be inferred that BIOLF-70 is synthesized through a comparable method, with specific modifications to introduce the benzyloxyl and chloro groups to the guanine base .

Molecular Structure Analysis

The molecular structure of BIOLF-70 is characterized by the presence of a guanine base modified with a 9-[[2-benzyloxyl-1-(benzyloxymethyl)ethoxy]methyl] group and a chlorine atom. This structure is indicative of a nucleoside analogue, which typically mimics the structure of natural nucleosides but with alterations that confer unique properties, such as antiviral activity. The presence of the benzyloxyl and chloro groups suggests that these modifications are critical for the compound's biological activity and its interaction with viral and host cellular components .

Chemical Reactions Analysis

The chemical reactions involving BIOLF-70 are not described in the provided data. However, based on its classification as a nucleoside analogue and its structural similarity to BIOLF-62, it is likely that BIOLF-70 undergoes metabolic transformations within the host organism. These transformations could include phosphorylation, which is a common modification for nucleoside analogues to become active within cells. The specific chemical reactions and metabolic pathways for BIOLF-70 would require further investigation to elucidate .

Physical and Chemical Properties Analysis

The physical and chemical properties of BIOLF-70 are not detailed in the provided data. However, as a nucleoside analogue, it can be assumed that BIOLF-70 is designed to be sufficiently stable for in vivo use and to have appropriate solubility for its intended route of administration. The presence of hydrophobic groups, such as the benzyloxyl moiety, may affect its solubility and distribution within the body. The compound's stability, solubility, and other physicochemical properties would be critical factors in its pharmacokinetic profile and therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

Antimyocarditic Activity

BIOLF-70, a guanine derivative, has been studied for its potential in treating myocarditis. In a murine model using coxsackievirus B3, BIOLF-70 showed antimyocarditic activity. This activity may stem from some antiviral action in heart tissues and immunomodulatory mechanisms involving T suppressor or T cytotoxic lymphocyte subpopulations and natural killer cells, without inducing the production of interferon or affecting serum anti-CVB3 neutralizing antibody titers (Gauntt et al., 1985).

Antiviral Activity Against Equine Herpesviruses

Research on BIOLF-62, related to BIOLF-70, demonstrated its sensitivity against various Herpetoviridae family viruses, including equine herpesviruses 1 and 3, in vitro. This high antiviral potency and low cell toxicity suggest potential use in treating infected animals (Smith et al., 1983).

Activity Against Herpes Simplex Virus

Another study on BIOLF-62 highlighted its potent antiviral activity against herpes simplex virus types 1 and 2. The drug's mechanism of action appears to be distinct from known antiviral compounds, suggesting its unique potential in antiviral therapy (Smith et al., 1982).

Treatment of Ocular Herpes Simplex Virus Infections

BIOLF-62 was effective in treating experimental ocular herpes simplex virus infections in rabbits. The treatment facilitated complete healing of herpetic lesions and blocked viral replication without toxic effects in uninfected, drug-treated eyes (Smith et al., 1984).

Pharmacokinetics and Toxicity in Animals

Studies on BIOLF-143, related to BIOLF-70, involved its pharmacokinetic disposition, elimination, biotransformation, and acute toxicity in rabbits. It was rapidly distributed in the body, not extensively bound to proteins, and primarily excreted through urine, with no overt toxicity observed at acute doses (Ecobichon et al., 1990).

Another study on BIOLF-143 assessed its pharmacokinetics and acute toxicity in rats. Similar to rabbits, the drug was rapidly distributed, primarily excreted unchanged in urine, and showed no overt toxicity at high doses (Ecobichon et al., 1988).

Synergism with Other Antiherpetic Compounds

BIOLF-62 was found to be highly synergistic with phosphonoformate and other antiherpetic compounds against herpes simplex virus types 1 and 2 in vitro. This synergy highlights its potential as part of a combination therapy for herpes infections (Smith et al., 1982).

Eigenschaften

IUPAC Name |

9-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]-6-chloropurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O3/c24-21-20-22(28-23(25)27-21)29(15-26-20)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H2,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJUDIFIAGSPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(N=C4Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233145 | |

| Record name | Biolf 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biolf-70 | |

CAS RN |

84222-47-9 | |

| Record name | Biolf 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084222479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biolf 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)